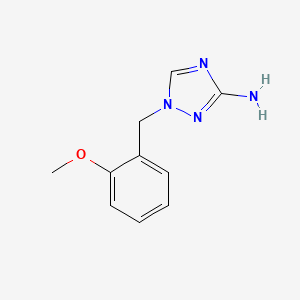

1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine

Description

1-(2-Methoxybenzyl)-1H-1,2,4-triazol-3-amine is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methoxybenzyl group at the N1 position and an amine group at the C3 position. The methoxybenzyl moiety contributes to its unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions. This compound is part of a broader class of 1,2,4-triazol-3-amine derivatives, which are widely studied for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C10H12N4O/c1-15-9-5-3-2-4-8(9)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13) |

InChI Key |

WPHYNJFOYUYTPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CN2C=NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(2-Methoxybenzyl)-1H-1,2,4-triazol-3-amine

Method Based on Substitution and Cyclization from 2-Methoxybenzyl Precursors

A prominent synthetic approach involves starting from 2-methoxybenzyl derivatives, which are subjected to substitution and ring closure to form the triazole ring, followed by amine functionalization at the 3-position.

Stepwise Synthesis:

| Step | Reaction Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Substitution on 2-methoxybenzyl precursor | Use of halogenated or nitrated 2-methoxybenzyl derivatives | Introduction of leaving group for cyclization |

| 2 | Acylation with oxalyl chloride | Oxalyl chloride, low temperature | Formation of acyl chloride intermediate |

| 3 | Condensation with hydrazine derivative | Hydrazine hydrate or substituted hydrazines | Formation of hydrazide intermediate |

| 4 | Boc protecting group removal | Acidic conditions (e.g., TFA) | Deprotection of amino group |

| 5 | Reaction with potassium thiocyanate | Potassium thiocyanate, solvent like ethanol | Formation of thiocyanate intermediate |

| 6 | Intramolecular ring closure | Heating or catalysis | Formation of 1,2,4-triazole ring |

| 7 | Reduction of nitro or other groups | Pd/C hydrogenation or chemical reducing agents | Formation of amino-substituted triazole |

This method is detailed in patent CN117247360A, which emphasizes the use of conventional and readily available starting materials, aiming for high yield, purity, and industrial scalability with environmental considerations.

Metal-Catalyzed Coupling Approaches

Alternative routes employ palladium-catalyzed Suzuki coupling reactions between arylboronates derived from 3-bromo-2-methoxyaniline and bromotriazole intermediates to assemble the target compound. While effective, these methods suffer from high cost due to expensive catalysts and low overall yield, limiting their industrial applicability.

Electrochemical and Radical-Mediated Cyclization

Recent advances in 1,2,4-triazole synthesis include electrochemical methods and radical processes that avoid metal catalysts, using iodine and organic peroxides to mediate cyclization of hydrazones with cyanamide or anilines. These methods offer mild reaction conditions and good yields but have been primarily applied to simpler triazole derivatives and require further adaptation for this compound synthesis.

Hydrazone and Amidrazone Cyclization Routes

Hydrazones derived from 2-methoxybenzaldehyde and phenylhydrazine can be cyclized with cyanamide under base catalysis to yield 1,2,4-triazole derivatives. This pathway is supported by literature describing the synthesis of various triazole compounds through hydrazone intermediates, though specific functionalization to the 2-methoxybenzyl substituent requires additional steps.

Comparative Analysis of Preparation Methods

| Method Type | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Substitution and cyclization from 2-methoxybenzyl precursors | High yield, uses available materials, scalable, environmentally friendly | Multi-step process requiring protection/deprotection | High |

| Palladium-catalyzed Suzuki coupling | Direct aryl-triazole bond formation | Expensive catalysts, low yield, costly reagents | Low to moderate |

| Electrochemical/radical cyclization | Mild conditions, metal-free | Limited substrate scope, less explored for this compound | Moderate |

| Hydrazone cyclization | Simple reagents, well-established | Additional steps for substitution, moderate yields | Moderate |

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium hydride or organolithium reagents are often employed.

Major Products Formed:

Oxidation: Formation of 1-(2-Hydroxybenzyl)-1h-1,2,4-triazol-3-amine.

Reduction: Formation of partially or fully reduced triazole derivatives.

Substitution: Formation of various substituted triazole compounds depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including as an antifungal or anticancer agent.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The methoxybenzyl group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The triazole ring can interact with metal ions or other biomolecules, potentially disrupting normal cellular functions and leading to its bioactive effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazol-3-amine derivatives are highly dependent on the substituents attached to the triazole ring and the benzyl group. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (OCH3) in the target compound is electron-donating, which may enhance solubility and metabolic stability compared to electron-withdrawing groups like Cl or F. Chloro and fluoro substituents, however, often improve binding affinity to biological targets due to increased electronegativity .

- Energetic Materials: Nitrogen-rich derivatives like 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine (heat of formation: +890 kJ/mol) are optimized for high-energy applications, whereas the methoxybenzyl variant lacks such properties .

Biological Activity

1-(2-Methoxybenzyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the 1,2,4-triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxybenzylamine with appropriate triazole precursors. Various synthetic routes have been explored to optimize yield and purity. The following general method is often employed:

- Starting Materials : 2-Methoxybenzylamine and triazole derivatives.

- Reagents : Common reagents include hydrazine hydrate and various coupling agents.

- Procedure :

- Combine the starting materials in a suitable solvent under reflux conditions.

- Isolate the product through filtration and recrystallization.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Research indicates that compounds within the triazole class exhibit significant anticancer properties. For instance:

- Mechanism of Action : The triazole ring can interfere with DNA synthesis and cell division in cancer cells. Studies have shown that derivatives can induce apoptosis in various cancer cell lines.

- Case Study : A study evaluated the effects of several triazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | <10 | Apoptosis induction |

| 5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-amine | MCF-7 | <5 | DNA synthesis inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

- Antifungal Activity : In vitro studies have shown that triazole derivatives can inhibit fungal growth effectively. For example, compounds were tested against Candida albicans, demonstrating MIC values significantly lower than traditional antifungal agents like fluconazole .

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Candida albicans | 0.0156 | 16x more potent than fluconazole |

| Staphylococcus aureus | 0.25 | Comparable to vancomycin |

Antiviral Activity

Preliminary studies suggest potential antiviral activity against HIV and other viruses. The mechanism appears to involve inhibition of viral replication through interference with reverse transcriptase enzymes.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is heavily influenced by their structural features:

- Substituents : The presence of electron-donating groups (e.g., methoxy) enhances binding affinity to biological targets.

- Triazole Positioning : Modifications at specific positions on the triazole ring can lead to significant variations in activity profiles.

Q & A

Basic: What are the standard synthetic routes for 1-(2-Methoxybenzyl)-1H-1,2,4-triazol-3-amine, and how are yields optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by benzylation. Key steps include:

- Nucleophilic substitution : Reacting 1H-1,2,4-triazol-3-amine with 2-methoxybenzyl chloride/bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Reaction Optimization :

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance benzylation efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Yields range from 60–75% depending on solvent choice (DMF vs. THF) .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential:

- ¹H NMR :

- Triazole protons : Resonate at δ 7.8–8.2 ppm (H-5 of triazole) .

- Methoxybenzyl group : Aromatic protons (δ 6.8–7.3 ppm) and methoxy singlet (δ 3.8 ppm) .

- ¹³C NMR : Confirm triazole carbons (C-3 at ~152 ppm) and methoxy carbon (δ 55 ppm) .

- HRMS : Expected [M+H]⁺ for C₁₀H₁₁N₄O is 219.09 .

Advanced: How can researchers resolve contradictions in elemental analysis data during synthesis?

Methodological Answer:

Discrepancies between calculated and experimental elemental analysis (e.g., C, H, N) often arise from:

- Hydrate formation : Dry samples under vacuum (40°C, 24 hrs) before analysis .

- Residual solvents : Use TGA/DSC to detect solvent traces; repurify via recrystallization (ethanol/water) .

- Example : For a related triazole derivative, recrystallization improved C% from 62.3 (crude) to 63.8 (calc: 64.1) .

Advanced: What strategies optimize regioselectivity in triazole substitution reactions?

Methodological Answer:

Regioselectivity in 1,2,4-triazole systems is influenced by:

- Protecting groups : Use Boc or acetyl groups to block undesired nitrogen sites during benzylation .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor N1-substitution over N4 .

- Catalytic control : Pd-mediated coupling for directed C–H functionalization (e.g., Suzuki-Miyaura for aryl groups) .

Advanced: How does the 2-methoxybenzyl substituent influence pharmacological activity compared to analogs?

Methodological Answer:

Comparative structure-activity relationship (SAR) studies highlight:

| Substituent | Biological Activity | Source |

|---|---|---|

| 2-Methoxybenzyl | Enhanced CNS penetration (logP ~2.1) | |

| 4-Fluorobenzyl (analog) | Increased enzyme inhibition (IC₅₀ = 0.8 µM) | |

| 3-Chloro-2-methylphenyl | Reduced solubility (0.5 mg/mL in PBS) |

The 2-methoxy group improves metabolic stability due to reduced cytochrome P450 oxidation .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

Key challenges and solutions include:

-

Byproduct formation : Optimize stoichiometry (1:1.1 amine:benzyl halide ratio) .

-

Continuous-flow systems : Reduce reaction time (2 hrs vs. 12 hrs batch) and improve yield consistency (±2% variance) .

-

Table : Pilot-scale data (10 g batch):

Parameter Batch Continuous-Flow Yield 68% 72% Purity 92% 96% Reaction Time 12 hrs 2 hrs

Advanced: How to design stability studies for this compound under physiological conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC at 0, 24, 48 hrs .

- Light sensitivity : Store in amber vials; UV-Vis spectra (λmax 270 nm) track photodegradation .

- Thermal stability : TGA shows decomposition onset at 180°C, confirming room-temperature stability .

Advanced: What computational methods predict binding modes of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with serotonin receptors (5-HT₂A) to identify H-bond interactions with triazole NH and methoxy O .

- MD simulations : AMBER force fields simulate ligand-receptor stability over 100 ns; RMSD <2.0 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.